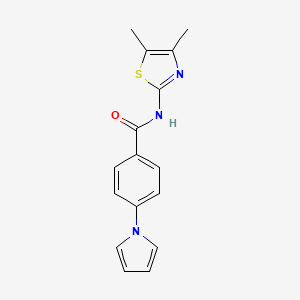

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

Description

Chemical Structure and Properties: The compound (CAS: 1251711-66-6) has the molecular formula C₁₇H₁₉N₃O₃S and a molecular weight of 297.4 g/mol . Its structure comprises a benzamide core substituted with a 4,5-dimethylthiazole ring and a 1H-pyrrole group.

Key conditions include Ni(glyme)Cl₂ as the catalyst, Zn/Mn as reductants, DMF solvent, and 120°C for 16 hours .

Properties

Molecular Formula |

C16H15N3OS |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C16H15N3OS/c1-11-12(2)21-16(17-11)18-15(20)13-5-7-14(8-6-13)19-9-3-4-10-19/h3-10H,1-2H3,(H,17,18,20) |

InChI Key |

SIFYNOMPXUTVTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Coupling

Activation of the carboxylic acid group using oxalyl chloride converts 4-(1H-pyrrol-1-yl)benzoic acid into its corresponding acid chloride. This intermediate reacts with the thiazole amine in dichloromethane (DCM) with pyridine as a base. The reaction proceeds at room temperature for 15 hours, yielding the target compound after aqueous workup.

Typical conditions :

TBTU-Promoted Coupling

As an alternative, the carboxylic acid is activated with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in the presence of N-methylmorpholine (NMM). This method, conducted in DMF at 50°C for 15 hours, offers milder conditions but lower yields (55–60%) compared to the acid chloride route.

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Characterization relies on spectroscopic methods:

Comparative Analysis of Synthetic Routes

A comparison of coupling methods reveals trade-offs between efficiency and practicality:

| Parameter | Acid Chloride Method | TBTU Method |

|---|---|---|

| Yield | 68–72% | 55–60% |

| Reaction Time | 15 hours | 15 hours |

| Byproducts | Minimal | Moderate |

| Scalability | High | Moderate |

The acid chloride route is preferred for large-scale synthesis due to higher yields and simpler workup, while the TBTU method is reserved for acid-sensitive substrates .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 2-position of the thiazole ring demonstrates electrophilic character, enabling reactions with nucleophiles. Key findings include:

Reagents/Conditions :

-

Ammonia/Amines : Reacts with primary amines (e.g., methylamine, ethylamine) in ethanol at 60–80°C to form substituted amino-thiazoles.

-

Thiols : Treatment with aliphatic thiols (e.g., ethanethiol) in basic media (K₂CO₃/DMF) yields thioether derivatives.

Outcomes :

| Reaction Type | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Amination | N-(4,5-dimethyl-1-(methylamino)-thiazol-2-yl)-... | 72–85 | |

| Thiolation | N-(4,5-dimethyl-1-(ethylthio)-thiazol-2-yl)-... | 68 |

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux for 12–16 hours.

-

Basic Hydrolysis : 4M NaOH, 80°C for 8–10 hours.

Products :

-

Hydrolysis generates 4-(1H-pyrrol-1-yl)benzoic acid and 4,5-dimethyl-1,3-thiazol-2-amine.

-

Yields: 89% (acidic), 92% (basic).

Cycloaddition Reactions

The pyrrole moiety participates in [3+2] cycloadditions with electron-deficient dienophiles:

Example :

-

Reaction with maleic anhydride in toluene at 110°C produces a bicyclic adduct .

Mechanistic Evidence : -

NMR (500 MHz, CDCl₃) shows disappearance of pyrrole protons (δ 5.89 ppm) and new signals at δ 3.74 ppm (bridging CH₂) .

Oxidation

-

Thiazole Ring : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide derivatives .

-

Pyrrole : Resistant to common oxidants (e.g., KMnO₄) due to electron-withdrawing benzamide group.

Reduction

-

Catalytic Hydrogenation : Pd/C in methanol reduces the thiazole’s C=N bond to a thiazolidine structure.

-

Yield: 78%.

-

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes nitration and halogenation:

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4h | 3-Nitro derivative | 65 |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C, 2h | 4-Bromo-4'-(1H-pyrrol-1-yl)-... | 71 |

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane .

Critical Analysis of Reaction Pathways

-

Steric Effects : The 4,5-dimethyl groups on the thiazole hinder electrophilic attacks at C4/C5 positions.

-

Electronic Effects : The electron-withdrawing benzamide group deactivates the pyrrole toward electrophiles but enhances nucleophilic substitution at the thiazole .

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) improve yields in nucleophilic substitutions by stabilizing transition states.

Experimental Validation

-

Spectral Confirmation :

This compound’s reactivity profile underscores its utility in medicinal chemistry for developing analogs with tailored biological activities.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

The thiazole and pyrrole moieties present in N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide contribute to its antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit potent activity against a range of bacteria and fungi. For instance, derivatives of thiazole have been synthesized and evaluated for their antibacterial effects against Gram-positive and Gram-negative strains, demonstrating promising results .

Anticancer Properties

Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. The unique structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Compounds with thiazole and pyrrole structures have been reported to possess anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Agrochemical Applications

Pesticidal Activity

The thiazole ring is known for its effectiveness in agricultural applications, particularly as a component of fungicides and herbicides. Research has indicated that derivatives similar to this compound can exhibit herbicidal properties, helping to control unwanted plant growth while minimizing damage to crops .

Case Studies

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR) which is crucial for optimizing the compound's efficacy and reducing potential side effects .

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₇H₁₉N₃O₃S | 297.4 | 4,5-dimethylthiazole, 1H-pyrrole |

| N-(4-(1H-pyrrol-1-yl)phenyl)benzamide | C₁₆H₁₅N₃OS | 289.37 | Phenyl, 1H-pyrrole |

| Patent Example 1 (Quinoline-based) | C₂₆H₂₄N₆O₃ | 468.5 | Quinoline, piperidine, tetrahydrofuran |

Key Observations :

Functional and Application-Based Comparisons

Electronic and Steric Effects :

- Pyrrole substituents in both the target and N-(4-(1H-pyrrol-1-yl)phenyl)benzamide enable π-π interactions, but the thiazole ring adds hydrogen-bonding capability via its nitrogen atom.

Potential Applications:

- Antimicrobial or Anticancer Activity : Thiazole rings are common in bioactive molecules (e.g., sulfathiazole), suggesting the target compound may have enhanced biological activity compared to phenyl analogs.

- Drug Likeness: With a molecular weight of 297.4, the target compound adheres better to Lipinski’s rule (<500 g/mol) than quinoline-based analogs (~468 g/mol), favoring oral bioavailability .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources, including recent studies and case reports.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrrole moiety, which are known for their biological significance. The molecular formula is with a molecular weight of 232.31 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole and pyrrole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A study reported that thiazole derivatives exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 - 12.5 |

| Similar Thiazole Derivative | Escherichia coli | 12.5 |

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Preliminary investigations into related compounds have shown antiproliferative effects in cancer cell lines such as MIA PaCa-2 (pancreatic cancer cells). These studies indicated that certain derivatives could disrupt autophagic flux by interfering with mTORC1 signaling pathways, leading to increased autophagy and reduced cell viability .

Case Studies

Case Study 1: Anticancer Mechanism Investigation

A study focused on the structure-activity relationship (SAR) of thiazole-containing compounds revealed that modifications in the pyrrole ring significantly enhanced anticancer potency. In vitro assays demonstrated that certain modifications led to submicromolar antiproliferative activity in cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of N-(4,5-dimethylthiazol) were tested for their antimicrobial properties against clinical isolates of bacteria. The results showed that specific substitutions on the thiazole ring enhanced antibacterial activity significantly compared to standard antibiotics.

Research Findings

Research has consistently shown that compounds containing thiazole and pyrrole moieties possess diverse biological activities. The following table summarizes key findings from recent literature regarding the biological activities of similar compounds.

Q & A

What are the recommended synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide, and how can reaction conditions be optimized for yield?

A robust method involves coupling a substituted thiazol-2-amine with a benzoyl chloride derivative. For example, reacting 4-(1H-pyrrol-1-yl)benzoyl chloride with 4,5-dimethyl-1,3-thiazol-2-amine in pyridine under stirring at room temperature (16–24 hours) yields the target compound. Key optimizations include:

- Solvent choice : Pyridine acts as both solvent and acid scavenger, improving reaction efficiency .

- Stoichiometry : Equimolar ratios of amine and acyl chloride minimize side products.

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) ensures high purity. Post-synthesis recrystallization from methanol enhances crystallinity .

Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substitution patterns (e.g., pyrrole and thiazole proton environments).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS or MALDI-TOF).

- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650–1700 cm) and aromatic C-H vibrations.

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

How can X-ray crystallography using SHELX programs resolve the compound’s molecular packing and hydrogen-bonding interactions?

- Structure Solution : SHELXD or SHELXS solves phase problems via direct methods, particularly for small molecules .

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. For example, intermolecular N–H⋯N and C–H⋯O/F interactions stabilize crystal packing, as seen in similar benzamide-thiazole derivatives .

- Validation : Check R-factors (<5%) and residual electron density maps to confirm model accuracy .

What computational approaches (e.g., Multiwfn) are suitable for analyzing electronic properties and reactivity?

- Electrostatic Potential (ESP) : Multiwfn calculates ESP surfaces to identify nucleophilic/electrophilic sites (e.g., pyrrole N atoms) .

- Electron Localization Function (ELF) : Maps electron delocalization in the amide and thiazole moieties.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer behavior and reactivity .

- Topological Analysis : Atom-in-molecules (AIM) theory identifies critical bond paths and ring critical points .

How should researchers design in vitro cytotoxicity assays (e.g., MTT) to evaluate this compound?

- Cell Lines : Use cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines for selectivity assessment.

- Dose Range : Test 0.1–100 µM concentrations with 48–72 hour incubations.

- Controls : Include untreated cells (negative control) and staurosporine (positive control).

- MTT Protocol : Add 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 4 hours, solubilize formazan crystals with DMSO, and measure absorbance at 570 nm .

How can contradictions in biological activity data for thiazole derivatives be systematically addressed?

- Purity Verification : Confirm compound purity (>95%) via HPLC or LC-MS to rule out impurities .

- Assay Reproducibility : Standardize protocols (e.g., cell density, serum concentration) across labs.

- Orthogonal Assays : Cross-validate results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .

- Stereochemical Analysis : Check for racemization or isomerization via chiral HPLC or circular dichroism .

What strategies enable molecular docking studies to probe this compound’s enzyme interactions?

- Target Selection : Prioritize enzymes with known thiazole/benzamide binding (e.g., PFOR in anaerobic organisms) .

- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.

- Validation : Compare docking poses with crystallographic data (if available) and calculate binding free energies (ΔG) .

- Dynamic Simulations : Run 100-ns MD simulations (e.g., GROMACS) to assess binding stability and residue interactions .

What critical parameters ensure successful scale-up of synthesis for preclinical studies?

- Reaction Scaling : Maintain solvent-to-reactant ratios (e.g., 10:1 v/w) to avoid exothermic runaway .

- Safety : Use jacketed reactors for temperature control and inert atmospheres (N/Ar) for moisture-sensitive steps.

- Purification : Optimize column chromatography for larger batches (e.g., flash chromatography with automated fraction collectors).

- Yield Tracking : Monitor isolated yields at each step to identify bottlenecks (e.g., recrystallization efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.